molecular formula C11H14N2O5S B554801 Tosyl-L-asparagine CAS No. 36212-66-5

Tosyl-L-asparagine

Cat. No. B554801
CAS RN: 36212-66-5
M. Wt: 286.31 g/mol
InChI Key: VZCCSZRICJFBSI-VIFPVBQESA-N
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Description

Tosyl-L-asparagine is a biochemical used for proteomics research . It has a molecular weight of 287.34 and a molecular formula of C11H17N3O4S . It is a solid substance that is soluble in DMSO and warm water .


Synthesis Analysis

L-asparaginase, an enzyme that catalyzes the degradation of asparagine, is produced by various organisms, including bacteria, fungi, algae, plants, and mammals . The enzyme asparagine synthetase produces asparagine, AMP, glutamate, and pyrophosphate from aspartate, glutamine, and ATP . Asparagine synthetase uses ATP to activate aspartate, forming β-aspartyl-AMP . Glutamine donates an ammonium group, which reacts with β-aspartyl-AMP to form asparagine and free AMP .


Molecular Structure Analysis

The Tosyl-L-asparagine molecule contains a total of 33 bonds . There are 19 non-H bonds, 10 multiple bonds, 6 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic primary amide, 1 hydroxyl group, and 1 sulfonamide .


Chemical Reactions Analysis

L-asparaginase catalyzes the degradation of asparagine, an essential amino acid for leukemic cells, into ammonia and aspartate . This ability to inhibit protein biosynthesis in lymphoblasts makes L-asparaginase a useful tool in the treatment of acute lymphoblastic leukemia (ALL) .


Physical And Chemical Properties Analysis

Tosyl-L-asparagine is a solid substance that is soluble in DMSO and warm water . It has a melting point of 169-170°C (lit.) (dec.) .

Scientific Research Applications

  • Tosyl-L-asparagine plays a role in the coordination properties of amino acids, particularly in their interaction with metal ions like copper(II). This is significant in the field of coordination chemistry and metalloprotein research (Menabue, Saladini, & Morini, 1989).

  • Research on L-asparaginase, an enzyme related to asparagine, has revealed its importance in treating acute lymphoblastic leukemia (ALL) due to its ability to inhibit protein biosynthesis in lymphoblasts. This enzyme is isolated from various sources, including microorganisms and plants (Batool, Makky, Jalal, & Yusoff, 2016).

  • The therapeutic use of L-asparaginase in cancer treatment, particularly in the treatment of ALL and lymphosarcoma, is a significant application area. This enzyme catalyzes the hydrolysis of L-asparagine, leading to cytotoxicity in leukemic cells. Research also focuses on the improvement of production, stability, and reducing side effects of this enzyme (Lopes et al., 2017).

  • The role of L-asparaginase extends beyond pharmaceutical applications to include uses in food processing and as a biosensor. The enzyme is explored for its potential in reducing acrylamide formation in food and detecting L-asparagine in physiological fluids (Castro et al., 2021).

  • There is a focus on the discovery of new sources and formulations of L-asparaginase to reduce toxicity and improve its efficacy as an anticancer agent. This includes exploring alternative sources like plants and fungi (Shrivastava, Khan, Khurshid, Kalam, Jain, & Singhal, 2016).

  • An innovative application in the development of biosensors is seen in the use of L-Asparaginase for L-Asparagine measurement, demonstrating the interdisciplinary applications of this enzyme (Cruz et al., 2016).

Safety And Hazards

Asparaginase, from which Tosyl-L-asparagine is derived, can cause hypersensitivity reactions in patients . Other side effects include skin rashes, mild allergic and anaphylactic reactions, pancreatitis, thrombosis, fever, hepatic insufficiency, hyperammonemia, coagulation abnormalities, as well as increases in blood glucose and uric acid concentrations .

Future Directions

There are ongoing efforts to improve the utilization of asparaginase therapy . For example, a PASylated Erwinia asparaginase is currently in the pre-clinical pipeline for Jazz pharmaceuticals, offering hope for a long-acting Erwinia asparaginase in the future . Another possible strategy to overcome issues with hypersensitivity that has shown promise is encapsulation of L-asparaginase in donor-derived erythrocytes (eryaspase) .

properties

IUPAC Name

(2S)-4-amino-2-[(4-methylphenyl)sulfonylamino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O5S/c1-7-2-4-8(5-3-7)19(17,18)13-9(11(15)16)6-10(12)14/h2-5,9,13H,6H2,1H3,(H2,12,14)(H,15,16)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZCCSZRICJFBSI-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tosyl-L-asparagine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
C Ressler - Journal of the American Chemical Society, 1960 - ACS Publications
… Although ^-tosyl-L-isoasparagineand p-tosyl-L-asparagine, which was synthesized also di… The less soluble j+tosyl-L-asparagine remained behind in suspension, andfrom the ethyl …
Number of citations: 21 pubs.acs.org
M Miyoshi, T FUJII, N YONEDA… - Chemical and …, 1969 - jstage.jst.go.jp
… Optically active oz-tosylamino-fl-propiolactone (III) was synthesized from N-tosylL-asparagine via. 1,-2—tosylamino-3—aminopropionic acid. The fl-propiolactone (III) reacted with amino …
Number of citations: 14 www.jstage.jst.go.jp
C Ressler, DV Kashelikar - Journal of the American Chemical …, 1966 - ACS Publications
A procedurehas been developed for ready identification of asparaginyl and glutaminyl residues in the endo position in peptides. The peptide amides are dehydrated on a microscale …
Number of citations: 83 pubs.acs.org
J Rudinger, K Poduška, M Zaoral - Collection of Czechoslovak …, 1960 - cccc.uochb.cas.cz
… acid fromtosyl-L-glutamine and tosyl-Lasparagine through the corresponding nitriles. Ncx-… of tosyl-L-glutamine; and tosyl-L-asparagine has ,been similarly converted to Ncx-tosyl-L-oc:…
Number of citations: 53 cccc.uochb.cas.cz
S Kato, H Harada, T Mode - Journal of heterocyclic chemistry, 1997 - Wiley Online Library
… A^-Tosyl-L-asparagine (6) obtained from L-asparagine monohydrate as described previously [8] was added to aqueous sodium hypobromide solution, which was prepared from …
Number of citations: 2 onlinelibrary.wiley.com
三好宗次, 藤井利幸, 米田直人… - Chemical and …, 1969 - jlc.jst.go.jp
… Optically active oz-tosylamino-fl-propiolactone (III) was synthesized from N-tosylL-asparagine via. 1,-2—tosylamino-3—aminopropionic acid. The fl-propiolactone (III) reacted with amino …
Number of citations: 2 jlc.jst.go.jp
JA Winstead, RJ Suhadolnik - Journal of the American Chemical …, 1960 - ACS Publications
… no depression inmelting point upon admixture with a reference sample of j>-tosyl-L-asparagine, mp 186.5187, prepared through direct tosylation of L-asparagine. The p-tosyl-L-…
Number of citations: 65 pubs.acs.org
MM Brysk, C Ressler - Journal of Biological Chemistry, 1970 - Elsevier
γ-Cyano-α-l-aminobutyric acid is identified for the first time as a biological substance. This amino acid nitrile accumulates when inorganic cyanide is administered to young cultures of …
Number of citations: 38 www.sciencedirect.com
JS Amato, C Bagner, RJ Cvetovich… - Journal of organic …, 1998 - academia.edu
Recently, we had need to prepare kilogram quantities of 2-(S)-(tosylamino)--alanine (6), an important intermediate in the synthesis of potent fibrinogen receptor antagonist 11 (Figure 1). …
Number of citations: 8 www.academia.edu
P Mała, CM Pedersen - European Journal of Organic Chemistry, 2021 - Wiley Online Library
N‐Glycosyl N‐sulfonyl amides have been synthesized by a self‐promoted glycosylation, i. e. without any catalysts, promotors or additives. When the reactions were carried out at lower …

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